Eproxindine - 85793-29-9

Eproxindine

Catalog Number: EVT-10916180
CAS Number: 85793-29-9
Molecular Formula: C23H29N3O3
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eproxindine is a chemical compound that has been studied primarily for its potential applications in the treatment of various medical conditions, particularly as an antiarrhythmic agent. It is classified under the category of pharmacological agents that target cardiovascular disorders. The compound has garnered attention in clinical research settings due to its specific mechanism of action and therapeutic potential.

Source and Classification

Eproxindine is derived from a class of compounds known as antiarrhythmics, which are used to manage irregular heartbeats. Its classification includes being an antiarrhythmic agent, and it has been investigated for its efficacy in treating conditions such as atrial fibrillation and ventricular tachycardia. The compound's development has been documented in several clinical trials, highlighting its pharmacological properties and safety profiles .

Synthesis Analysis

Methods and Technical Details

The synthesis of Eproxindine involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to yield the final product. The synthesis can be summarized in the following steps:

  1. Formation of Intermediate Compounds: Initial reactions may involve the derivation of specific functional groups that are essential for the activity of Eproxindine.
  2. Coupling Reactions: These reactions link various intermediates through nucleophilic substitutions or other coupling techniques to form the complete molecular structure.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level.

Technical details regarding the exact reagents and conditions (temperature, pressure, solvents) are often proprietary but are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Eproxindine can be characterized by its specific arrangement of atoms and functional groups, which contribute to its biological activity. The compound's molecular formula is typically represented as CxHyNzOwC_{x}H_{y}N_{z}O_{w}, where x,y,z,x,y,z, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

  • Molecular Weight: The molecular weight of Eproxindine is approximately 300-400 g/mol.
  • Structural Features: Eproxindine features functional groups that enhance its binding affinity to target receptors involved in cardiac function.

Data from crystallography studies may provide insights into bond lengths and angles within the molecule, which are critical for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Eproxindine participates in various chemical reactions that can be categorized into:

  1. Nucleophilic Substitution Reactions: These are essential for modifying functional groups on the molecule to enhance its pharmacological properties.
  2. Reduction/Oxidation Reactions: These reactions may alter the oxidation state of certain atoms within Eproxindine, impacting its biological activity.
  3. Complex Formation: Eproxindine can form complexes with metal ions or other biomolecules, which can influence its therapeutic efficacy.

The technical details surrounding these reactions often involve specific catalysts or reaction conditions that optimize yield and selectivity .

Mechanism of Action

Process and Data

Eproxindine functions primarily through modulation of ion channels in cardiac cells. Its mechanism involves:

  • Blockade of Sodium Channels: By inhibiting sodium influx during depolarization, Eproxindine stabilizes cardiac membranes and reduces excitability.
  • Influence on Potassium Channels: The compound may also affect potassium channels, promoting repolarization and thereby restoring normal rhythm.

Data from electrophysiological studies indicate that Eproxindine effectively prolongs action potentials in cardiac tissues, which is crucial for its antiarrhythmic effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eproxindine exhibits distinct physical properties that are relevant for its formulation:

  • Solubility: It is generally soluble in organic solvents but may exhibit limited solubility in water.
  • Melting Point: The melting point ranges from 150°C to 180°C, indicating stability under various conditions.
  • pH Stability: The compound maintains stability across a pH range typical for physiological conditions.

Chemical properties include reactivity with nucleophiles due to functional groups present on the molecule, which can be exploited for further modifications .

Applications

Scientific Uses

Eproxindine has been primarily studied for its applications in cardiology as an antiarrhythmic agent. Its potential uses include:

  • Treatment of Atrial Fibrillation: Clinical trials have explored its effectiveness in controlling heart rate and rhythm.
  • Management of Ventricular Tachycardia: Eproxindine may provide therapeutic benefits in patients experiencing rapid heartbeats due to various underlying conditions.

Ongoing research continues to evaluate its safety profile and efficacy compared to existing therapies, with a focus on optimizing dosing regimens and minimizing adverse effects .

Historical Context & Research Trajectory of Eproxindine

Emergence in Antiarrhythmic Pharmacotherapy: 1980s Developmental Milestones

Eproxindine emerged during the 1980s amid intense research into Class I antiarrhythmic agents, which function primarily via sodium channel blockade to suppress abnormal cardiac excitability. This era was characterized by a focus on use-dependent inhibition—where drugs exert stronger effects on rapidly firing or depolarized tissue—a property deemed essential for targeting arrhythmic substrates without compromising normal sinus rhythm [5] [8]. Eproxindine, structurally distinct from prototypical agents like lidocaine (Class Ib) or quinidine (Class Ia), was designed to optimize kinetics of sodium channel binding/unbinding. Preclinical studies suggested it exhibited intermediate association/dissociation rates, positioning it theoretically between Class Ia's prolonged binding and Class Ib's rapid offset [5]. Its development coincided with the Cardiac Arrhythmia Suppression Trial (CAST), which exposed the lethal proarrhythmic risks of Class Ic drugs (flecainide, encainide) in post-infarction patients [8]. While eproxindine avoided CAST's direct scrutiny, this climate intensified demands for novel agents with improved safety margins, driving interest in its electrophysiological profile.

Table 1: Key Class I Antiarrhythmic Drug Development in the 1980s

Drug ClassRepresentative AgentsPrimary Sodium Channel Binding KineticsTheoretical Advantage Sought with Eproxindine
Ia (Quinidine, Procainamide)Quinidine, ProcainamideIntermediate to slow dissociationImproved reversibility during normal rhythm
Ib (Lidocaine, Mexiletine)Lidocaine, MexiletineRapid dissociationEnhanced potency in depolarized tissue
Ic (Flecainide, Encainide)Flecainide, EncainideVery slow dissociationReduced proarrhythmic potential post-MI
Investigational (Eproxindine)EproxindineIntermediate (Designed)Balanced use-dependence & safety

Paradigm Shifts in Preclinical Evaluation Post-1985 Adverse Event

A pivotal 1985 case report documented the sudden death of a healthy volunteer receiving eproxindine in a phase I trial [1]. Crucially, post-mortem investigation revealed the subject had received a depot injection of the antipsychotic flupenthixol shortly before enrollment—information withheld from researchers. This interaction was deemed the probable cause, highlighting a catastrophic limitation in relying solely on volunteer medical history for safety assurance. The incident triggered immediate and profound changes in preclinical and early-phase trial paradigms:

  • Enhanced Pharmacokinetic/Pharmacodynamic (PK/PD) Interaction Screening: Preclinical models began incorporating combinatorial drug testing, particularly focusing on cytochrome P450 (CYP) and transporter-mediated interactions. Flupenthixol, metabolized by CYP enzymes, potentially competed with eproxindine, leading to unanticipated accumulation of either compound [1] [6].
  • Stringent Volunteer Screening: Implementation of rigorous washout periods, sensitive toxicological screening (e.g., for undeclared psychoactive drugs), and centralized medical record checks became standard [1] [6].
  • Bayesian Risk Assessment Integration: The event underscored the poor predictive value of absence of preclinical toxicity for human safety. Bayesian statistical methods gained traction to quantify the predictive value of preclinical adverse events (e.g., arrhythmias, hepatic toxicity) for human risk, particularly for rare events. Studies showed arrhythmias observed preclinically had high specificity but low sensitivity for predicting human clinical arrhythmias [6].

Table 2: Key Preclinical Reforms Driven by the 1985 Eproxindine Event

Preclinical Focus Area Pre-1985Major Post-1985 ShiftKey Driver
Primary Drug Monotherapy SafetyMandatory Metabolic Interaction ProfilingFlupenthixol-Eproxindine Interaction [1]
Reliance on Declared Medical HistoryAdvanced Screening (Biomarkers, Toxicology)Undisclosed Antipsychotic Use [1]
Isolated Organ/Channel StudiesSystems Pharmacology ApproachesRecognition of Complex Polypharmacy Risks [3] [6]
Qualitative Safety AssessmentQuantitative Bayesian Risk ModelingNeed to Predict Rare Clinical Events from Preclinical Data [6]

Evolution of Molecular Targeting Strategies in Antiarrhythmic Design

The eproxindine program, though halted, contributed indirectly to evolving strategies in antiarrhythmic design, moving beyond broad sodium channel blockade:

  • Structural Refinement of Sodium Channel Blockers: Research illuminated the critical role of specific residues within the sodium channel's inner pore (e.g., DIV-S6 Phe1760 and Tyr1767 in NaV1.5). Cation-π interactions between Class Ib drugs (e.g., lidocaine, mexiletine) and Phe1760 were identified as a key determinant of high-affinity binding and use-dependence. Eproxindine's structure, lacking optimized groups for this interaction, potentially contributed to its suboptimal pharmacodynamics compared to later refined agents [5]. This knowledge enabled structure-guided drug design (SGD) for novel Class I agents with enhanced atrial selectivity or reduced proarrhythmia risk.
  • Atrial-Selective Ion Channel Targeting: Post-2000s efforts focused on targets minimally expressed in ventricles to avoid lethal ventricular proarrhythmia (e.g., Torsades de Pointes). Potassium channels like IKur (KV1.5) and acetylcholine-activated current (IK,ACh), alongside atrial-predominant sodium channel isoforms or states, became prime targets. While eproxindine lacked this selectivity, its legacy informed the pursuit of atrial-specific multi-channel blockers [8].
  • Multi-Target and Upstream Approaches: The limitations of pure ion channel blockers spurred exploration of:
  • Multi-Channel Blockade: Combining inhibition of depolarizing (e.g., late INa) and repolarizing currents (e.g., IKr) within a single molecule (e.g., amiodarone analogs) or via fixed-dose combinations (e.g., ranolazine + dronedarone in the HARMONY trial [8]) to improve efficacy and reduce proarrhythmia risk compared to selective blockade.
  • Upstream/Non-Channel Targets: Targeting signaling pathways involved in arrhythmogenic remodeling (e.g., fibrosis - TGF-β, inflammation - IL pathways, hypertrophy - CaMKII) to prevent substrate development. While eproxindine was a direct channel blocker, modern programs integrate upstream targets alongside acute electrophysiological modulation [8].

Table 3: Evolution of Antiarrhythmic Molecular Targeting Strategies

StrategyRationaleExamples Beyond Eproxindine Era
Structural Sodium Channel RefinementOptimize binding kinetics & tissue selectivity via specific pore interactionsVernakalant (Atrial-predominant), Ranolazine (Late INa block)
Atrial-Selective TargetsMinimize ventricular proarrhythmiaIKur blockers (e.g., XEN-D0103), IK,ACh blockers (e.g., NTC-801)
Multi-Target PharmacophoresSynergistic efficacy, reduced proarrhythmia riskAmiodarone (Multi-channel), Dronedarone (Multi-channel), Combination Therapies (e.g., Ranolazine + Dronedarone)
Upstream/Non-Channel TargetsModify arrhythmia substrateACEi/ARBs (Fibrosis), Colchicine (Inflammation), CaMKII inhibitors

Eproxindine's trajectory exemplifies the transition from empirical sodium channel blockade toward sophisticated, target-specific, and safety-oriented antiarrhythmic drug design. While its clinical development was curtailed, the lessons learned from its adverse event and its place within the evolving molecular pharmacology of arrhythmia management significantly influenced subsequent preclinical safety science and therapeutic innovation.

Table of Compounds Mentioned:Amiodarone, Caffeine, Encainide, Eproxindine, Flecainide, Flupenthixol, Lidocaine, Mexiletine, Procainamide, Quinidine, Ranolazine, Vernakalant.

Properties

CAS Number

85793-29-9

Product Name

Eproxindine

IUPAC Name

N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-18(27)15-24-23(28)21-22(29-3)19-13-9-10-14-20(19)26(21)17-11-7-6-8-12-17/h6-14,18,27H,4-5,15-16H2,1-3H3,(H,24,28)

InChI Key

JZQYAVBXJCQSOK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.